3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS2/c24-16-6-4-8-18(12-16)29-21(13-28-19-9-1-2-10-20(19)32-23(28)30)26-27-22(29)31-14-15-5-3-7-17(25)11-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKCKRJVJAKJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic molecule that exhibits a range of biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its versatility in biological applications. The presence of chlorophenyl and fluorobenzyl moieties enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on related triazole compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | MRSA | 12.5 |
| 5a | Escherichia coli | 25 |
| 15a | Bacillus subtilis | 20 |
| 20 | Pseudomonas aeruginosa | 15 |
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Compounds with similar structures have shown effective inhibition against Candida albicans and Aspergillus niger, with MIC values as low as 1.6 µg/mL . The introduction of halogen groups (like chlorine or fluorine) has been associated with enhanced antifungal activity.
Table 2: Antifungal Activity of Related Triazole Compounds
| Compound ID | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 22b | Candida albicans | 1.6 |
| 22d | Aspergillus niger | 12.5 |
| 22e | Candida tropicalis | 25 |
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives, including those structurally related to our compound. For example, a series of triazole compounds were evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results with IC50 values indicating potent activity .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| T1 | MCF-7 (breast cancer) | 10 |
| T5 | HeLa (cervical cancer) | 15 |
| T8 | A549 (lung cancer) | 8 |
Case Studies
- In Vitro Studies : A study assessed the growth inhibition of Trypanosoma cruzi using a derivative of the compound, showing a dose-dependent response with significant reductions in parasite viability at concentrations as low as 25 µg/mL .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole compounds have highlighted the importance of substituents on the aromatic rings in enhancing biological activity. The presence of electron-withdrawing groups like chlorine significantly improved the antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Core Modifications
Substituent Variations at Position 4 of the Triazole
- Target Compound : 3-chlorophenyl group.
- Analog (CAS 847403-04-7) : Substituted with o-tolyl (2-methylphenyl) at position 4 .
- Implications : The chlorine atom in the target compound increases polarity and electron-withdrawing effects compared to the methyl group in the analog. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility.
Substituent Variations at Position 5 of the Triazole
Modifications to the Benzo[d]thiazol-2(3H)-one Moiety
- Target Compound : Benzo[d]thiazol-2(3H)-one linked via a methylene bridge.
- Analog () : Replaced with an amine group at position 4 of the triazole .
- Implications : The benzo[d]thiazol-2(3H)-one ring introduces a planar, conjugated system that may enhance π-π stacking interactions in biological systems, whereas the amine group in the analog could facilitate hydrogen bonding.
Discussion of Substituent Effects
- Electron-Withdrawing Groups (Cl, F) : These substituents increase the compound’s stability against oxidative degradation and may enhance binding to enzymes or receptors via dipole interactions .
- Thioether Linkage : The sulfur atom in the thioether group can participate in hydrophobic interactions and may improve membrane permeability compared to oxygen analogs .
- Aryl Group Variations: 3-Chlorophenyl vs. o-Tolyl: The chlorine atom’s electronegativity may increase binding affinity to targets requiring polar interactions, whereas the methyl group in o-tolyl could enhance lipophilicity . 3-Fluorobenzyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
